2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile
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Overview
Description
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of an amino group, a methyl group, a methylsulfonyl group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of 4-methylbenzonitrile to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems . The compound’s interactions with enzymes and receptors can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Amino-4-methylbenzonitrile: Lacks the methylsulfonyl group.
4-Methyl-5-(methylsulfonyl)benzonitrile: Lacks the amino group.
Uniqueness
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile is unique due to the presence of both an amino group and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various scientific applications .
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-amino-4-methyl-5-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C9H10N2O2S/c1-6-3-8(11)7(5-10)4-9(6)14(2,12)13/h3-4H,11H2,1-2H3 |
InChI Key |
VURACBZXYWOCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)C#N)N |
Origin of Product |
United States |
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